molecular formula C17H17N3O3 B11023691 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide

Cat. No.: B11023691
M. Wt: 311.33 g/mol
InChI Key: MHSZXFWPPNDUBA-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide typically involves the condensation of 2-aminobenzamide with an appropriate isocyanate, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also involve heating under reflux conditions to facilitate the formation of the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(N’-hydroxycarboxamido)-2-(2-methylpropyl)-propionyl]-O-tyrosine-N-methylamide
  • Pyrrolopyrazine derivatives

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is unique due to its specific structural features, such as the combination of a quinazolinone core with a furan ring. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications.

Biological Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight443.57 g/mol
Molecular FormulaC22H29N5O3S
LogP2.205
Polar Surface Area87.151 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

This compound exhibits various biological activities attributed to its structural features. The quinazoline moiety is often associated with anticancer properties, while the furan ring may enhance its interaction with biological targets.

  • Anticancer Activity : The compound has shown promise as an inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cell lines. This mechanism is crucial for the development of novel anticancer therapies .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency, warranting further investigation into structure-activity relationships .

Case Study 1: KSP Inhibition

In a recent study, this compound was tested for its ability to inhibit KSP. The results demonstrated that treatment with the compound led to a significant increase in monopolar spindle formation, indicative of effective KSP inhibition. This finding supports its potential use in cancer therapy .

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were evaluated for their antimicrobial efficacy. One derivative exhibited an MIC of 31.25 µg/mL against E. coli, highlighting the potential for developing new antibacterial agents derived from this scaffold .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A study synthesized several analogs and evaluated their pharmacological profiles, revealing that modifications to the furan and quinazoline rings significantly affected their potency against cancer cells and bacteria.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins, aiding in the design of more effective derivatives .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21)

InChI Key

MHSZXFWPPNDUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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